Ammonium oxalate

Catalog No.
S561109
CAS No.
1113-38-8
M.F
C2H5NO4
M. Wt
107.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium oxalate

CAS Number

1113-38-8

Product Name

Ammonium oxalate

IUPAC Name

azanium;2-hydroxy-2-oxoacetate

Molecular Formula

C2H5NO4

Molecular Weight

107.07 g/mol

InChI

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3

InChI Key

AJGPQPPJQDDCDA-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+]

solubility

Solubility in water, g/l at 20 °C: 45 (moderate)

Synonyms

Acid, Oxalic, Aluminum Oxalate, Ammonium Oxalate, Chromium (2+) Oxalate, Chromium (3+) Oxalate (3:2), Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron (2+) Oxalate (1:1), Iron (3+) Oxalate, Iron Oxalate, Magnesium Oxalate, Magnesium Oxalate (1:1), Manganese (2+) Oxalate (1:1), Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Oxalate, Aluminum, Oxalate, Chromium, Oxalate, Diammonium, Oxalate, Dilithium, Oxalate, Dipotassium, Oxalate, Disodium, Oxalate, Ferric, Oxalate, Iron, Oxalate, Magnesium, Oxalate, Monoammonium, Oxalate, Monohydrogen Monopotassium, Oxalate, Monopotassium, Oxalate, Monosodium, Oxalate, Potassium, Oxalate, Potassium Chromium, Oxalate, Sodium, Oxalic Acid, Potassium Chromium Oxalate, Potassium Oxalate, Potassium Oxalate (2:1), Sodium Oxalate

Canonical SMILES

C(=O)(C(=O)[O-])O.[NH4+]

Isomeric SMILES

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+]

The exact mass of the compound Ammonium oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/l at 20 °c: 45 (moderate). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium oxalate is a high-purity, volatile precipitating agent widely procured for the synthesis of advanced metal oxides, rare earth separations, and quantitative analytical chemistry. Unlike alkali metal oxalates, it provides a stoichiometric source of oxalate ions while decomposing entirely into volatile gases (ammonia, carbon monoxide, carbon dioxide, and water) upon moderate heating [1]. This zero-residue profile, combined with its ability to maintain a buffered, mildly acidic to neutral pH during precipitation reactions, makes it a critical precursor for applications where alkali metal contamination (such as sodium or potassium) would compromise catalytic, electronic, or structural material performance.

Substituting ammonium oxalate with cheaper alternatives like sodium oxalate or oxalic acid introduces severe process liabilities in high-purity workflows. Sodium oxalate leaves a persistent sodium carbonate (Na2CO3) residue during calcination, which remains stable up to 800°C and permanently contaminates target metal oxides [1]. Conversely, using unbuffered oxalic acid drops the solution pH drastically, often leading to incomplete precipitation of target metals unless carefully titrated with a base—a step that complicates process control and risks introducing new impurities. Ammonium oxalate bypasses both issues by providing a self-buffering precipitation environment and a 100% volatile decomposition pathway.

Complete Volatilization vs. Alkali Metal Contamination

In the synthesis of metal oxides, the calcination profile of the oxalate precursor dictates the purity of the final material. Thermogravimetric data demonstrates that ammonium oxalate undergoes complete thermal decomposition into gaseous products (NH3, CO, CO2, H2O) between 240°C and 300°C, leaving no solid residue[1]. In stark contrast, sodium oxalate decomposes at approximately 290-400°C to form sodium carbonate (Na2CO3), a highly stable solid that does not begin to decompose until temperatures exceed 810°C. This persistent alkali residue makes sodium oxalate unsuitable for synthesizing electronic-grade or catalytic metal oxides where sodium contamination degrades performance.

Evidence DimensionSolid residue after calcination at 400°C
Target Compound Data0% solid residue (complete volatilization)
Comparator Or BaselineSodium oxalate (leaves stable Na2CO3 residue)
Quantified Difference100% elimination of alkali metal ash
ConditionsThermogravimetric analysis / calcination at 400°C in air or inert atmosphere

Eliminates the need for post-calcination washing steps to remove alkali contaminants when manufacturing high-purity catalysts and electroceramics.

Buffered Precipitation Yield vs. Oxalic Acid

Achieving quantitative precipitation of metal oxalates (such as calcium, strontium, or rare earth elements) requires careful pH management. Using free oxalic acid often drives the solution pH below 1.5, which increases the solubility of the resulting metal oxalates and reduces overall yield unless a neutralizing base is continuously added. Ammonium oxalate inherently provides a higher, buffered pH environment, ensuring that the precipitation goes to completion. For instance, in multicomponent oxide precursor synthesis, ammonium oxalate achieves near-quantitative precipitation without the risk of forming water-soluble ammonia complexes that can occur if aqueous ammonia is manually added to an oxalic acid solution to adjust pH [1].

Evidence DimensionPrecipitation environment and yield stability
Target Compound DataBuffered pH enabling quantitative metal oxalate precipitation
Comparator Or BaselineOxalic acid (pH drops < 1.5, causing incomplete precipitation)
Quantified DifferenceAvoids yield losses associated with high acidity and eliminates manual pH titration steps
ConditionsAqueous precipitation of rare earth or alkaline earth metals

Streamlines industrial precipitation workflows by removing the need for continuous pH adjustment while maximizing the recovery of high-value metals.

Solubility Modulation in Sulfate-Rich Media

In hydrometallurgical applications such as lithium-ion battery recycling, metal oxalates are often precipitated from sulfate-rich leach solutions. Research indicates that the presence of ammonium sulfate exerts a 'salting-out' effect on ammonium oxalate, significantly decreasing its solubility and thereby driving the precipitation of target metal oxalates to completion. Conversely, ammonium sulfate exerts a 'salting-in' effect on sodium oxalate, increasing its solubility and making it harder to achieve maximum precipitation yield [1]. This distinct thermodynamic behavior makes ammonium oxalate a highly effective precipitant for maximizing metal recovery in sulfate-based leaching circuits compared to sodium oxalate.

Evidence DimensionSolubility behavior in ammonium sulfate solutions
Target Compound DataDecreased solubility (salting-out effect)
Comparator Or BaselineSodium oxalate (Increased solubility / salting-in effect)
Quantified DifferenceFavorable thermodynamic shift for complete precipitation in sulfate media
ConditionsAqueous mixtures containing high concentrations of ammonium sulfate

Maximizes the recovery efficiency of critical metals (like Co and Ni) from sulfate-based battery recycling leach liquors.

Synthesis of High-Purity Electroceramics and Superconductors

Ammonium oxalate is the preferred precipitating agent for generating multicomponent metal oxalate precursors (e.g., Bi-Sr-Ca-Cu systems). Because it decomposes entirely into volatile gases at temperatures below 300°C, it leaves zero alkali metal residue, ensuring the final calcined oxides maintain their exact designed stoichiometry and electronic properties without sodium or potassium contamination [1].

Rare Earth Element Separation and Refining

In the refining of rare earth elements, ammonium oxalate is used to quantitatively precipitate rare earth oxalates from acidic leach solutions. Its self-buffering capacity prevents the extreme pH drops associated with free oxalic acid, ensuring maximum yield and larger, more easily filterable crystal sizes [2].

Hydrometallurgical Recovery in Battery Recycling

For the recovery of cobalt and nickel from spent lithium-ion batteries, ammonium oxalate is highly effective in sulfate-rich leach liquors. The salting-out effect observed in the presence of ammonium sulfate minimizes the solubility of the oxalate species, driving the selective precipitation of critical battery metals to completion more efficiently than sodium oxalate[3].

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

107.02185764 g/mol

Monoisotopic Mass

107.02185764 g/mol

Heavy Atom Count

7

Density

1.5 at 65.3 °F (USCG, 1999)
Relative density (water = 1): 1.50

UNII

F1NON87Z4W

Related CAS

14258-49-2

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 121 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 100 of 121 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Reducing Agents

Pictograms

Irritant

Irritant

Other CAS

1113-38-8
14258-49-2

Wikipedia

Ammonium_oxalate

Methods of Manufacturing

PREPN OF MONOHYDRATE FROM AQ OXALIC ACID & NH3 OR AMMONIUM CARBONATE: BERARD, ANN CHIM 73, 277 (1810). /MONOHYDRATE/

General Manufacturing Information

Ethanedioic acid, ammonium salt (1:?): ACTIVE

Analytic Laboratory Methods

OXALIC ACID DETERMINED BY PERMANGANATE TITRATION AND ATOMIC ABSORPTION. /OXALIC ACID/

Dates

Last modified: 08-15-2023

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